molecular formula C15H8I2O B14780132 3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one

3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one

Cat. No.: B14780132
M. Wt: 458.03 g/mol
InChI Key: JMXBRKDIXMFHAH-UHFFFAOYSA-N
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Description

3,7-Diiodo-5H-dibenzoa,dannulen-5-one is a chemical compound characterized by the presence of two iodine atoms attached to a dibenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-diiodo-5H-dibenzoa,dannulen-5-one typically involves the iodination of 5H-dibenzoa,dannulen-5-one. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions to ensure complete iodination.

Industrial Production Methods

While specific industrial production methods for 3,7-diiodo-5H-dibenzoa,dannulen-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7-Diiodo-5H-dibenzoa,dannulen-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,7-Diiodo-5H-dibenzoa,dannulen-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 3,7-diiodo-5H-dibenzoa,dannulen-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dibromo-5H-dibenzoa,dannulen-5-one : Similar structure with bromine atoms instead of iodine.
  • 3,7-Dichloro-5H-dibenzoa,dannulen-5-one : Chlorine atoms replace the iodine atoms.
  • 3,7-Difluoro-5H-dibenzoa,dannulen-5-one : Fluorine atoms instead of iodine.

Uniqueness

3,7-Diiodo-5H-dibenzoa,dannulen-5-one is unique due to the presence of iodine atoms, which can significantly influence its reactivity and physical properties. Iodine atoms are larger and more polarizable than other halogens, which can affect the compound’s electronic structure and interactions with other molecules.

Properties

Molecular Formula

C15H8I2O

Molecular Weight

458.03 g/mol

IUPAC Name

5,14-diiodotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one

InChI

InChI=1S/C15H8I2O/c16-11-5-3-9-1-2-10-4-6-12(17)8-14(10)15(18)13(9)7-11/h1-8H

InChI Key

JMXBRKDIXMFHAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)I)C(=O)C3=C1C=CC(=C3)I

Origin of Product

United States

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